2-Chloro-2-(4'-cyanophenylhydrazono)acetic acid ethyl ester
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Overview
Description
2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester is a chemical compound with a complex structure that includes a chloro group, a cyanophenyl group, and a hydrazono group attached to an acetic acid ethyl ester backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester typically involves the reaction of ethyl 2-chloroacetoacetate with 4-cyanophenylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
Preparation of Ethyl 2-Chloroacetoacetate: This intermediate is prepared by the chlorination of ethyl acetoacetate.
Reaction with 4-Cyanophenylhydrazine: The ethyl 2-chloroacetoacetate is then reacted with 4-cyanophenylhydrazine in the presence of a suitable solvent, such as ethanol, under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The hydrazono group can be reduced to form corresponding hydrazine derivatives.
Oxidation Reactions: The compound can undergo oxidation to form different oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen in the presence of a catalyst can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted acetic acid ethyl esters, while reduction reactions can produce hydrazine derivatives.
Scientific Research Applications
2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester involves its interaction with specific molecular targets. The hydrazono group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: Similar in structure but with a methoxy group instead of a cyano group.
Acetic acid, chloro-, ethyl ester: Lacks the hydrazono and cyanophenyl groups, making it less complex.
Uniqueness
2-Chloro-2-(4’-cyanophenylhydrazono)acetic acid ethyl ester is unique due to the presence of both the chloro and cyanophenyl groups, which confer distinct chemical properties and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(4-cyanophenyl)hydrazinylidene]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-2-17-11(16)10(12)15-14-9-5-3-8(7-13)4-6-9/h3-6,14H,2H2,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTRFRPQXNGAGZ-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=C(C=C1)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)C#N)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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